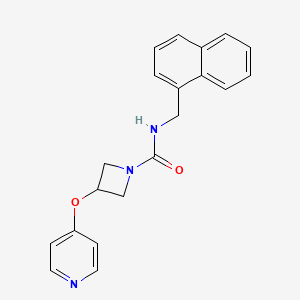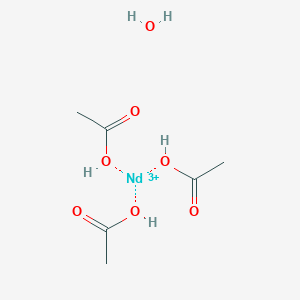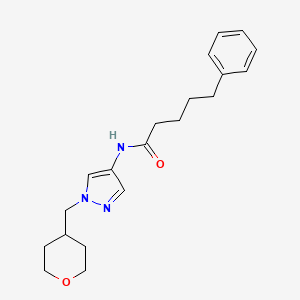
5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pentanamide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research on compounds like "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid" focuses on their structural and spectral properties, which are crucial for understanding their reactivity and potential biological activities. These investigations often involve a combination of experimental and theoretical studies, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques, to elucidate their molecular structure and electronic properties (Viveka et al., 2016).
Drug Discovery and Development
Pyrazole derivatives have been explored for their pharmacological potential, leading to the discovery of new therapeutic agents. For instance, compounds like "5-(biphenyl-4-ylmethyl)pyrazoles" have been studied as potent angiotensin II antagonists, showcasing the role of pyrazole derivatives in the development of antihypertensive agents (Almansa et al., 1997).
Insecticidal and Antimicrobial Activities
Anthranilic diamides analogs containing pyrazole rings, such as those studied by Qi et al. (2014), exhibit significant insecticidal activities. This highlights the potential of pyrazole derivatives in developing new insecticides and pest management solutions (Qi et al., 2014).
Anticancer Research
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated potent anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines. Such studies are indicative of the potential therapeutic applications of pyrazole derivatives in cancer treatment (Gomha et al., 2016).
Propiedades
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-20(9-5-4-8-17-6-2-1-3-7-17)22-19-14-21-23(16-19)15-18-10-12-25-13-11-18/h1-3,6-7,14,16,18H,4-5,8-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOCAXJMWGYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

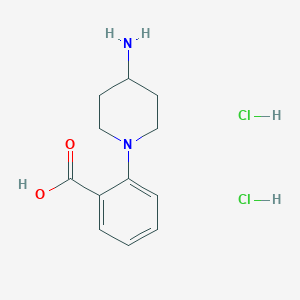
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)
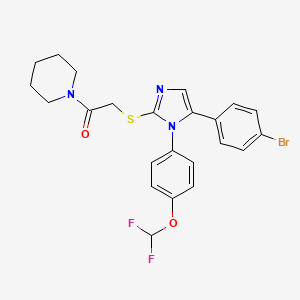
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
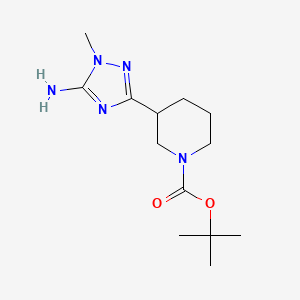
![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)
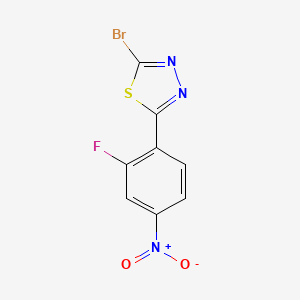
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)
